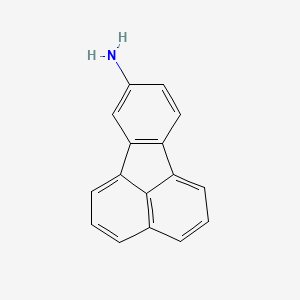
2-Methylheptyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylheptyl acrylate is an organic compound with the molecular formula C11H20O2. It is an ester derived from acrylic acid and 2-methylheptanol. This compound is primarily used in the production of polymers and copolymers, which are essential in various industrial applications such as adhesives, coatings, and sealants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylheptyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction scheme is as follows:
Acrylic Acid+2-Methylheptanol→2-Methylheptyl Acrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of distillation techniques helps in purifying the ester by removing any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylheptyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators to form poly(this compound).
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methylheptanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Free Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Acid/Base Catalysts: For hydrolysis reactions.
Nucleophiles: For addition reactions.
Major Products
Poly(this compound): From polymerization.
Acrylic Acid and 2-Methylheptanol: From hydrolysis.
Applications De Recherche Scientifique
2-Methylheptyl acrylate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: Its polymers are used in the development of biomedical materials, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research is ongoing into its potential use in medical adhesives and coatings for medical devices.
Mécanisme D'action
At the molecular level, 2-Methylheptyl acrylate participates in free radical polymerization, where the double bond in its structure reacts with other monomers to form long chains of polymers. This process involves the initiation, propagation, and termination steps typical of free radical polymerization. The resulting polymeric materials exhibit enhanced mechanical and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethylhexyl Acrylate (2-EHA)
- n-Butyl Acrylate (BA)
- Isooctyl Acrylate
Uniqueness
2-Methylheptyl acrylate is unique due to its specific molecular structure, which imparts distinct properties to the resulting polymers. Compared to 2-Ethylhexyl Acrylate and n-Butyl Acrylate, this compound provides better weatherability and enhanced scrub resistance in coatings. Its polymers also exhibit superior flexibility and adhesion properties, making it a preferred choice in high-performance applications .
Propriétés
| 67952-49-2 | |
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2-methylheptyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 |
Clé InChI |
IJGPXKDCRJMTQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







